molecular formula C11H11NO B1600912 (4-Methylquinolin-2-yl)methanol CAS No. 33787-85-8

(4-Methylquinolin-2-yl)methanol

Cat. No. B1600912
CAS RN: 33787-85-8
M. Wt: 173.21 g/mol
InChI Key: LCXWYRXBXAIHLT-UHFFFAOYSA-N
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Description

(4-Methylquinolin-2-yl)methanol, also known as 4-MQM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that contains a nitrogen atom in its ring structure. The synthesis method of 4-MQM is relatively simple, and it has been used in various scientific studies to investigate its mechanism of action and potential applications.

Scientific Research Applications

Antitubercular Agent Synthesis

Research has shown that quinoline derivatives, including those related to (4-Methylquinolin-2-yl)methanol, can be synthesized and have potential as antitubercular agents. These compounds exhibit activity against various strains of Mycobacterium tuberculosis, making them of interest for the development of new treatments for tuberculosis (Thomas et al., 2011).

Antimicrobial Activity in Food Preservation

4-Methylquinoline analogs have been investigated for their antimicrobial potential against foodborne bacteria. This research has implications for developing natural preservatives in food products, as these compounds could provide an eco-friendly alternative to synthetic preservatives (Kim et al., 2014).

Electrochemical Synthesis

Recent advancements in electrochemical protocols have utilized methanol as a C1 source for synthesizing heterocycles like 2,3-dihydroquinazolin-4(1H)-ones. This includes protocols involving compounds related to 4-Methylquinolin-2-yl)methanol, providing an efficient approach to synthesizing deuterated N-heterocycles (Liu et al., 2021).

Antimalarial Research

Compounds structurally related to 4-Methylquinolin-2-yl)methanol have been synthesized and tested for antimalarial properties, showing effectiveness against certain strains of Plasmodium, the parasite responsible for malaria (Lutz & Sanders, 1976).

Catalytic Research

Alumina-catalyzed reactions of 2-methylquinoline with methanol have been studied to understand the mechanistic aspects of such reactions. This research contributes to a broader understanding of catalytic processes involving quinoline compounds (Klemm & Hurtling, 1977).

Zeolite-Catalyzed Synthesis

Zeolite catalysts have been used for the vapor-phase synthesis of 2-methylquinoline via alkylation with methanol. This process demonstrates the potential of zeolite catalysts in synthesizing quinoline derivatives (Reddy et al., 1998).

Photoreaction Studies

Studies on the photochemical substitution of monoazaaromatic compounds, like 4-methylquinoline, in methanol have provided insights into the photoreaction mechanisms in neutral and acidified mediums. This research is crucial for understanding the photochemical behavior of these compounds (Castellano et al., 1975).

properties

IUPAC Name

(4-methylquinolin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9(7-13)12-11-5-3-2-4-10(8)11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXWYRXBXAIHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459378
Record name (4-methylquinolin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylquinolin-2-yl)methanol

CAS RN

33787-85-8
Record name (4-methylquinolin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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